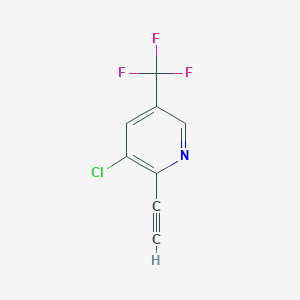

3-Chloro-2-ethynyl-5-(trifluoromethyl)pyridine

Description

BenchChem offers high-quality 3-Chloro-2-ethynyl-5-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2-ethynyl-5-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-2-ethynyl-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF3N/c1-2-7-6(9)3-5(4-13-7)8(10,11)12/h1,3-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGBAONQLGHVNRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=C(C=N1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901246892 | |

| Record name | 3-Chloro-2-ethynyl-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901246892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135283-18-9 | |

| Record name | 3-Chloro-2-ethynyl-5-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1135283-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-ethynyl-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901246892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Strategic Guide: Potential Applications of Trifluoromethylated Heterocycles

Executive Summary

The incorporation of trifluoromethyl (

The "Fluorine Effect": Physicochemical Engineering

The

Comparative Physicochemical Metrics

The following table contrasts the

| Property | Methyl ( | Isopropyl ( | Chloro ( | Trifluoromethyl ( | Impact on Heterocycle |

| Van der Waals Volume ( | 13.7 | 26.0 | 12.0 | 21.3 | Steric bulk similar to isopropyl; forces conformation changes.[1] |

| Hammett Constant ( | -0.17 | -0.15 | 0.23 | 0.54 | Strong electron-withdrawing; lowers |

| Hansch Lipophilicity ( | 0.56 | 1.53 | 0.71 | 0.88 | Increases membrane permeability and blood-brain barrier penetration.[1] |

| C-X Bond Energy (kcal/mol) | ~88 | ~84 | ~81 | ~116 | Metabolic stability; blocks oxidative metabolism (e.g., P450).[1] |

Structural Logic Diagram

The following diagram illustrates how the

Caption: Mechanistic impact of trifluoromethyl substitution on heterocyclic pharmacophores.[1]

Synthetic Architectures: From Building Blocks to Late-Stage Functionalization

Synthesizing trifluoromethylated heterocycles generally follows two distinct pathways:

-

Cyclization: Using pre-functionalized building blocks (e.g., ethyl 4,4,4-trifluoroacetoacetate).[1]

-

Direct Functionalization: Late-stage introduction of

onto an existing heterocycle.[1]

Experimental Protocol: Innate C-H Trifluoromethylation

Methodology: Radical Trifluoromethylation using Sodium Triflinate (Langlois Reagent).[1]

Context: This protocol allows for the direct installation of a

Reagents:

-

Substrate: Heterocycle (1.0 equiv)

-

Reagent: Sodium triflinate (

, Langlois Reagent) (3.0 equiv)[1] -

Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq.)[1] (3.0 - 5.0 equiv)[1]

-

Solvent: Dichloromethane (DCM) / Water (

) biphasic mixture (2.5:1)[1] -

Additives: None required for innate reactivity.[1]

Step-by-Step Protocol:

-

Setup: To a 20 mL vial equipped with a magnetic stir bar, add the heterocyclic substrate (0.5 mmol, 1.0 equiv) and sodium triflinate (234 mg, 1.5 mmol, 3.0 equiv).

-

Solvent Addition: Add dichloromethane (2.5 mL) and distilled water (1.0 mL). The biphasic system is crucial for solubilizing both the organic substrate and the inorganic radical source.

-

Initiation: Cool the mixture to 0°C in an ice bath. Dropwise add tert-butyl hydroperoxide (TBHP) (approx. 200-300 µL depending on concentration, 3-5 equiv) under vigorous stirring.

-

Reaction: Remove the ice bath and allow the reaction to stir at ambient temperature (23°C) for 12–24 hours. Note: Evolution of gas implies radical generation.

-

Quenching: Dilute the reaction mixture with DCM (10 mL) and wash with saturated

(10 mL) followed by brine (10 mL). -

Purification: Dry the organic layer over

, filter, and concentrate in vacuo. Purify the residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

Mechanism Validation: The reaction proceeds via the generation of a

Pharmacological Impact: Case Studies in Drug Discovery

The strategic placement of

Key Therapeutic Examples

| Drug Name | Heterocycle Core | Target | Role of |

| Sitagliptin (Januvia) | Triazolopyrazine | DPP-4 Inhibitor (Diabetes) | Located on the triazole-fused ring; enhances metabolic stability and binding to the S2 subsite of DPP-4.[1] |

| Celecoxib (Celebrex) | Pyrazole | COX-2 Inhibitor (Inflammation) | Provides selectivity for the COX-2 hydrophobic side pocket, differentiating it from COX-1. |

| Pexidartinib (Turalio) | Pyridine | CSF1R Inhibitor (Oncology) | The 6-(trifluoromethyl)pyridine moiety occupies a specific hydrophobic pocket in the kinase domain, improving potency.[1] |

| Selinexor (Xpovio) | Triazole | XPO1 Inhibitor (Oncology) | The bis(trifluoromethyl)phenyl group (attached to triazole) is critical for covalent cysteine binding kinetics.[1] |

Drug Discovery Workflow Diagram

Caption: Iterative workflow integrating trifluoromethyl scanning to optimize pharmacokinetics.

The Agrochemical Frontier

In agrochemistry,

Succinate Dehydrogenase Inhibitors (SDHIs)

A major class of fungicides utilizes pyrazole-4-carboxamides.[1][3][4]

-

Penthiopyrad: Features a 1-methyl-3-(trifluoromethyl)pyrazole core.[1] The

group ensures strong binding to the ubiquinone-binding site of the fungal complex II enzyme.[1] -

Flazasulfuron: A sulfonylurea herbicide containing a trifluoromethyl-pyridine group.[1][5] The electron-withdrawing nature of the

group on the pyridine ring modulates the acidity of the sulfonylurea bridge, tuning its hydrolytic stability and herbicidal activity.

Insecticides

-

Flonicamid: A pyridine-carboxamide aphicide where the

group (on the methylamino side chain, though structurally related to the core) is essential for its antifeeding activity.[1]

References

-

Innate C-H trifluoromethylation of heterocycles. Source: Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Proceedings of the National Academy of Sciences (PNAS).[1] URL:[Link][1]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Source: Achar, K. C. S., Hosamani, K. M., & Seetharamareddy, H. R. (2020). Processes. URL:[Link][1][6][7]

-

Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Source: Liu, Y., et al. (2024). RSC Advances. URL:[Link]

-

Pexidartinib (Turalio) Prescribing Information. Source: U.S. Food and Drug Administration (FDA).[1][8][9][10] URL:[Link][1]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Source: Tsuchiya, T. (2021).[1] Journal of Pesticide Science.[1] URL:[Link][1][7]

Sources

- 1. Fluxapyroxad - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Fluxapyroxad | C18H12F5N3O | CID 16095400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. site.caes.uga.edu [site.caes.uga.edu]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Fluxapyroxad (Ref: BAS 700F) [sitem.herts.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Pexidartinib | C20H15ClF3N5 | CID 25151352 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Functionalized Pyridine Building Blocks for Drug Discovery

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry, embedded in a remarkable number of FDA-approved drugs and clinical candidates. Its unique electronic properties, hydrogen bonding capabilities, and tunable reactivity make it a privileged structure in the design of novel therapeutics. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of functionalized pyridine building blocks. We will delve into the strategic synthesis of the pyridine core, explore a range of functionalization techniques from classical to contemporary, and illuminate the critical role these building blocks play in shaping the pharmacokinetic and pharmacodynamic profiles of drug molecules. This guide is designed to be a practical resource, offering not only theoretical insights but also actionable experimental protocols and a robust framework for the rational design of next-generation pyridine-based therapeutics.

The Pyridine Moiety: A Privileged Scaffold in Medicinal Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a recurring motif in a vast array of pharmaceuticals.[1][2] Its prevalence is not coincidental; the nitrogen atom imparts a unique set of physicochemical properties that are highly advantageous for drug design.[3][4] The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets such as enzymes and receptors.[5] Furthermore, the electron-withdrawing nature of the nitrogen atom influences the aromatic system, creating a dipole moment and modulating the pKa of the molecule, which in turn affects its solubility, permeability, and metabolic stability.[1]

The strategic incorporation of a pyridine ring can significantly enhance the therapeutic profile of a drug candidate. It has been shown to improve potency, increase metabolic stability, enhance cellular permeability, and resolve issues with protein binding.[2] The versatility of the pyridine scaffold is further underscored by its presence in a wide range of therapeutic areas, including oncology, infectious diseases, and neurology.[1][4]

This guide will provide a detailed exploration of the synthesis and functionalization of pyridine building blocks, equipping medicinal chemists with the knowledge to effectively leverage this powerful scaffold in their drug discovery endeavors.

Synthesis of the Pyridine Core: Constructing the Foundation

The ability to efficiently construct the pyridine ring with desired substitution patterns is fundamental to its application in drug discovery. Over the years, a variety of synthetic methods have been developed, ranging from classical condensation reactions to modern transition-metal-catalyzed cyclizations. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Classical Condensation Strategies

These methods, while some of the oldest, remain highly relevant for their simplicity and ability to generate highly functionalized pyridines from readily available acyclic precursors.

The Hantzsch synthesis is a robust and versatile multicomponent reaction for the preparation of dihydropyridines, which can then be oxidized to the corresponding pyridines.[6][7] This one-pot condensation typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, most commonly ammonia or ammonium acetate.[6]

Mechanism of the Hantzsch Synthesis:

The reaction proceeds through a series of condensation and cyclization steps. Initially, a Knoevenagel condensation occurs between the aldehyde and one equivalent of the β-ketoester. Concurrently, the second equivalent of the β-ketoester reacts with ammonia to form an enamine. A subsequent Michael addition of the enamine to the Knoevenagel product, followed by cyclization and dehydration, yields the 1,4-dihydropyridine.[8]

Caption: Workflow of the Hantzsch Pyridine Synthesis.

Experimental Protocol: Hantzsch Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde (1.0 eq), ethyl acetoacetate (2.0 eq), and ammonium acetate (1.2 eq) in ethanol.

-

Reaction Execution: Heat the mixture to reflux (approximately 80°C) with stirring for 4-6 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the 1,4-dihydropyridine product.

-

Aromatization (Optional): The resulting dihydropyridine can be oxidized to the corresponding pyridine using an oxidizing agent such as nitric acid or ceric ammonium nitrate (CAN).

The Kröhnke synthesis provides a pathway to 2,4,6-trisubstituted pyridines through the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen donor like ammonium acetate.[9]

Mechanism of the Kröhnke Synthesis:

The reaction is initiated by the formation of an enolate from the α-pyridinium methyl ketone, which then undergoes a Michael addition to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate reacts with ammonia, followed by cyclization, dehydration, and elimination of the pyridinium salt to afford the substituted pyridine.[9]

Caption: Simplified workflow of the Kröhnke Pyridine Synthesis.

Experimental Protocol: Kröhnke Synthesis of 2,4,6-Triphenylpyridine

-

Preparation of the Pyridinium Salt: React 2-bromoacetophenone with pyridine in a suitable solvent like acetone to form 1-(2-oxo-2-phenylethyl)pyridinium bromide.

-

Reaction Setup: In a round-bottom flask, dissolve the pyridinium salt (1.0 eq) and chalcone (1.0 eq) in glacial acetic acid.

-

Reaction Execution: Add ammonium acetate (excess) to the mixture and reflux for 4-6 hours.

-

Work-up: Cool the reaction mixture and pour it into ice water.

-

Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain pure 2,4,6-triphenylpyridine.[2]

The Bohlmann-Rahtz synthesis is a two-step process that yields 2,3,6-trisubstituted pyridines. It involves the reaction of an enamine with an alkynyl ketone.[5]

Mechanism of the Bohlmann-Rahtz Synthesis:

The synthesis begins with a Michael addition of an enamine to an alkynyl ketone, which forms an aminodiene intermediate. This intermediate then undergoes a heat-induced E/Z isomerization, followed by a cyclodehydration to furnish the trisubstituted pyridine.[5]

Experimental Protocol: Bohlmann-Rahtz Synthesis

-

Enamine Formation: React a β-ketoester or β-diketone with an amine (e.g., ammonia or a primary amine) to form the corresponding enamine.

-

Reaction with Alkynyl Ketone: In a suitable solvent such as ethanol or toluene, react the enamine with an alkynyl ketone. The reaction can be promoted by heating.

-

Cyclization: The intermediate aminodiene cyclizes upon further heating, often under vacuum to remove the eliminated water, to yield the pyridine product.[3] Milder, acid-free conditions using ethanol as a solvent can be employed for sensitive substrates.[10]

Functionalization of the Pyridine Ring: Tailoring the Scaffold

The true power of pyridine building blocks in drug discovery lies in the ability to precisely functionalize the pyridine ring at its various positions (C2, C3, C4). This allows for the fine-tuning of the molecule's properties to optimize its biological activity and pharmacokinetic profile.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds on the pyridine scaffold. Halogenated pyridines (chloro-, bromo-, and iodopyridines) are common starting materials for these transformations.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting a halopyridine with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromopyridine with Phenylboronic Acid

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine 2-bromopyridine (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq) in a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water).

-

Reaction Execution: Heat the mixture to reflux (e.g., 80-100°C) with stirring for 12-24 hours.

-

Monitoring: Monitor the reaction by TLC or GC-MS.

-

Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

This reaction enables the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines onto the pyridine ring. It is particularly valuable for synthesizing anilinopyridines, a common motif in kinase inhibitors.[11][12]

Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloropyridine with Aniline

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine 2-chloropyridine (1.0 eq), aniline (1.2 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 eq) in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

-

Reaction Execution: Heat the mixture to 80-110°C with stirring for 12-24 hours.

-

Monitoring: Monitor the reaction by LC-MS.

-

Work-up: Cool the reaction mixture, dilute with a suitable solvent, and filter through a pad of celite.

-

Purification: Concentrate the filtrate and purify the residue by column chromatography.

Direct C-H Functionalization

Direct C-H functionalization has emerged as a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalized starting materials.

The Minisci reaction is a radical-based method for the alkylation or acylation of electron-deficient heterocycles like pyridine. It typically involves the generation of a radical species that then adds to the protonated pyridine ring.

Experimental Protocol: Minisci-Type Alkylation of Pyridine

-

Reaction Setup: In a round-bottom flask, dissolve pyridine (1.0 eq) in a suitable solvent (e.g., a mixture of water and an organic solvent).

-

Radical Generation: Add a radical precursor (e.g., a carboxylic acid), a silver catalyst (e.g., AgNO₃), and an oxidant (e.g., ammonium persulfate).

-

Reaction Execution: Heat the mixture to promote the decarboxylative generation of the alkyl radical and its subsequent addition to the pyridine ring.

-

Work-up and Purification: After the reaction is complete, perform an appropriate work-up to remove the inorganic salts and purify the product by chromatography.

Visible-light photoredox catalysis has revolutionized C-H functionalization by enabling the generation of radical intermediates under mild conditions.[13][14] This approach can be used for a variety of transformations on the pyridine ring, including alkylation, arylation, and trifluoromethylation.[13]

General Procedure for Visible-Light-Mediated C-H Functionalization:

-

Reaction Setup: In a vial or Schlenk tube, combine the pyridine substrate, the radical precursor, a photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye), and any necessary additives in a degassed solvent.

-

Reaction Execution: Irradiate the reaction mixture with a visible light source (e.g., a blue LED lamp) at room temperature with stirring.

-

Monitoring and Work-up: Monitor the reaction by an appropriate analytical technique. Once complete, perform a standard aqueous work-up.

-

Purification: Purify the product by column chromatography.

Functionalization via Pyridine N-Oxides

Pyridine N-oxides are versatile intermediates that exhibit different reactivity patterns compared to their parent pyridines, allowing for functionalization at positions that are otherwise difficult to access.[15] The N-oxide can be readily prepared by treating pyridine with an oxidizing agent like m-CPBA or hydrogen peroxide.

Caption: Synthetic utility of pyridine N-oxides for functionalization.

Applications in Drug Discovery: Case Studies

The strategic use of functionalized pyridine building blocks is evident in numerous approved drugs. The following table highlights a few examples and the role of the pyridine moiety.

| Drug | Therapeutic Area | Role of the Pyridine Moiety |

| Imatinib | Oncology (CML) | The pyridine ring is a key component of the pharmacophore, forming critical hydrogen bonds with the ATP-binding site of the Bcr-Abl kinase.[12] |

| Nevirapine | Antiviral (HIV) | The pyridine ring is part of the core structure that binds to the non-nucleoside reverse transcriptase inhibitor binding pocket of HIV-1 reverse transcriptase. |

| Amlodipine | Cardiovascular | The dihydropyridine core is essential for its activity as a calcium channel blocker. |

| Atorvastatin | Cardiovascular | While not a pyridine, its active metabolite contains a dihydropyridine-like structure that is crucial for HMG-CoA reductase inhibition. |

Conclusion and Future Perspectives

Functionalized pyridine building blocks are, and will continue to be, of paramount importance in the field of drug discovery. The synthetic methodologies for their preparation and modification are constantly evolving, with a clear trend towards more efficient, selective, and sustainable approaches such as direct C-H functionalization and photoredox catalysis. As our understanding of the intricate interactions between small molecules and biological targets deepens, the ability to rationally design and synthesize novel pyridine derivatives with precisely tuned properties will be a key driver of innovation in medicine. This guide has provided a comprehensive overview of the current state-of-the-art, with the aim of empowering researchers to fully harness the potential of this remarkable heterocyclic scaffold.

References

- Bohlmann, F., & Rahtz, D. (1957). Über einen neuen Weg zur Synthese von Pyridin-Derivaten. Chemische Berichte, 90(9), 2265-2272.

- Kröhnke, F. (1963). The Specific Synthesis of Pyridines and Related Compounds. Angewandte Chemie International Edition in English, 2(5), 225-241.

- Al-Tel, T. H. (2010). A new one-pot synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines, isocyanides and aldehydic benzylic acid. Tetrahedron Letters, 51(48), 6332-6335.

- Ataf Ali Altaf, Adnan Shahzad, Zarif Gul, Nasir Rasool, & Amin Badshah. (2015). A review on medicinal importance of pyridine derivatives. Journal of Drug Design and Medicinal Chemistry, 1(1), 1-11.

- Hantzsch, A. (1881). Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Berichte der deutschen chemischen Gesellschaft, 14(1), 1637-1638.

-

Hantzsch Pyridine Synthesis. (n.d.). In Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]

- Buchwald, S. L., & Hartwig, J. F. (2008).

- Alvim, H. G. O., et al. (2014). Hantzsch Synthesis. In Name Reactions in Heterocyclic Chemistry II (pp. 341-365). John Wiley & Sons, Inc.

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

- Sustainable Synthesis of 2,4,6-Trisubstituted Pyridines Using Surface-Modified PET@UiO-66 Vials. (2025). ACS Omega.

- Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-pot Bohlmann-Rahtz procedure. Tetrahedron Letters, 43(46), 8331-8334.

-

Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]

- Pyridine Synthesis: Cliff Notes. (2004).

-

Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. (2022). National Institutes of Health. Retrieved January 27, 2026, from [Link]

- Regioselective Metalation and Functionalization of the Pyrazolo[1,5-a]pyridine Scaffold Using Mg- and Zn-TMP Bases. (2018).

- Functionalization of pyridine N-oxides using PyBroP. (n.d.).

- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (n.d.).

- 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (n.d.).

- Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.). MDPI.

- Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone. (2019). Journal of the American Chemical Society.

- Regioselective C–H Activation of Substituted Pyridines and other Azines using Mg- and Zn-TMP-Bases. (2018). Thieme Chemistry.

- Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. (2022).

- Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012). Journal of Medicinal Chemistry.

- Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (n.d.). MDPI.

- Bohlmann-Rahtz Pyridine Synthesis. (n.d.). Academia.edu.

-

Kröhnke pyridine synthesis. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]

- Visible-Light Organic Photoredox-Catalyzed C-H Alkoxylation of Imidazopyridine with Alcohol. (2017).

- Pyridine N-oxides as HAT reagents for photochemical C–H functionalization of electron-deficient heteroarenes. (2021).

- Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. (2025). Benchchem.

- Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. (2023). Taylor & Francis Online.

- Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. (2013).

- Pyridine N-Oxides. (2012).

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. jchemrev.com [jchemrev.com]

- 4. ijnrd.org [ijnrd.org]

- 5. youtube.com [youtube.com]

- 6. Pyridine synthesis [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 10. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]

- 11. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. baranlab.org [baranlab.org]

3-Chloro-2-ethynyl-5-(trifluoromethyl)pyridine mechanism of action

An In-Depth Technical Guide on the Proposed Mechanism of Action of 3-Chloro-2-ethynyl-5-(trifluoromethyl)pyridine

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the hypothesized mechanism of action for the novel compound 3-Chloro-2-ethynyl-5-(trifluoromethyl)pyridine. Based on an analysis of its structural motifs—a halogenated, trifluoromethyl-substituted pyridine ring—and the established bioactivity of analogous compounds, we propose that this molecule functions as a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR). This guide provides a comprehensive scientific rationale for this hypothesis, details a suite of experimental protocols to validate the proposed mechanism, and offers insights into the potential therapeutic applications of this compound in neuroscience.

Introduction and Scientific Rationale

The trifluoromethylpyridine scaffold is a privileged structure in medicinal chemistry and agrochemical design, frequently conferring potent biological activity.[1] The specific compound, 3-Chloro-2-ethynyl-5-(trifluoromethyl)pyridine, while not extensively characterized in publicly available literature, possesses key features suggesting a likely interaction with neuronal signaling pathways. The electron-withdrawing nature of the trifluoromethyl group and the chlorine atom can significantly influence the electronic distribution of the pyridine ring, potentially facilitating interactions with specific biological targets. The ethynyl group, a rigid and linear moiety, can act as a key binding element within a receptor pocket.

Several lines of evidence point towards the α7 nicotinic acetylcholine receptor (nAChR) as a plausible target. The α7 nAChR is a ligand-gated ion channel expressed in key brain regions associated with cognition, memory, and attention, such as the hippocampus and prefrontal cortex.[2][3] Dysfunction of this receptor is implicated in the pathophysiology of schizophrenia, Alzheimer's disease, and other neurological disorders.[2][4] Consequently, the α7 nAChR is a high-priority target for therapeutic intervention.

Positive allosteric modulators of the α7 nAChR are of particular interest as they do not directly activate the receptor but rather enhance the response to the endogenous agonist, acetylcholine.[2] This mode of action offers a more nuanced and potentially safer therapeutic profile compared to direct agonists. Given the structural similarities of 3-Chloro-2-ethynyl-5-(trifluoromethyl)pyridine to known classes of α7 nAChR PAMs, we hypothesize that it functions through this mechanism.

Proposed Mechanism of Action: Positive Allosteric Modulation of the α7 Nicotinic Acetylcholine Receptor

We propose that 3-Chloro-2-ethynyl-5-(trifluoromethyl)pyridine binds to an allosteric site on the α7 nAChR, distinct from the acetylcholine binding site. This binding event is hypothesized to induce a conformational change in the receptor that increases the probability of channel opening in the presence of an agonist and/or prolongs the mean open time of the channel.[4] This potentiation of the receptor's response to endogenous acetylcholine would lead to an enhanced influx of calcium ions, thereby augmenting downstream signaling cascades involved in synaptic plasticity and neuroprotection.

A key feature of some α7 nAChR PAMs is their ability to overcome the rapid desensitization that is characteristic of this receptor.[2] We postulate that 3-Chloro-2-ethynyl-5-(trifluoromethyl)pyridine may also share this property, leading to a sustained enhancement of cholinergic signaling.

Caption: Proposed mechanism of 3-Chloro-2-ethynyl-5-(trifluoromethyl)pyridine as an α7 nAChR PAM.

Experimental Validation Protocols

To rigorously test the hypothesis that 3-Chloro-2-ethynyl-5-(trifluoromethyl)pyridine is a positive allosteric modulator of the α7 nAChR, the following experimental workflow is proposed.

In Vitro Characterization

Objective: To determine the direct interaction of the compound with the α7 nAChR and quantify its effect on receptor function.

3.1.1. Radioligand Binding Assay

-

Principle: To assess whether the compound binds directly to the α7 nAChR at a site distinct from the agonist binding site.

-

Protocol:

-

Prepare cell membranes from a stable cell line expressing human α7 nAChRs (e.g., HEK293 or CHO cells).

-

Incubate the membranes with a radiolabeled α7 nAChR antagonist (e.g., [³H]-methyllycaconitine) to label the agonist binding site.

-

In parallel, incubate the membranes and radioligand with increasing concentrations of 3-Chloro-2-ethynyl-5-(trifluoromethyl)pyridine.

-

A lack of displacement of the radioligand by the test compound would suggest it does not bind to the agonist site.

-

To identify an allosteric binding site, a radiolabeled allosteric modulator could be used in a competitive binding assay.

-

3.1.2. Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

-

Principle: To directly measure the effect of the compound on ion channel function.

-

Protocol:

-

Inject Xenopus oocytes with cRNA encoding the human α7 nAChR.

-

After 2-5 days of expression, perform TEVC recordings.

-

Perfuse the oocytes with a sub-maximal concentration of acetylcholine to elicit an inward current.

-

Co-apply increasing concentrations of 3-Chloro-2-ethynyl-5-(trifluoromethyl)pyridine with acetylcholine.

-

A potentiation of the acetylcholine-evoked current would indicate positive allosteric modulation.

-

Measure the effect on the current decay rate to assess for inhibition of desensitization.

-

3.1.3. Calcium Flux Assay

-

Principle: A higher-throughput method to assess the potentiation of agonist-induced calcium influx through the α7 nAChR.

-

Protocol:

-

Culture cells expressing the α7 nAChR in 96- or 384-well plates.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Apply a sub-maximal concentration of an α7 nAChR agonist (e.g., choline).

-

In parallel wells, pre-incubate the cells with varying concentrations of 3-Chloro-2-ethynyl-5-(trifluoromethyl)pyridine before adding the agonist.

-

Measure the change in fluorescence using a plate reader. An increase in the fluorescence signal in the presence of the compound indicates positive modulation.

-

Ex Vivo and In Vivo Characterization

Objective: To determine the effect of the compound in a more physiologically relevant context.

3.2.1. Patch-Clamp Electrophysiology in Hippocampal Slices

-

Principle: To investigate the modulation of native α7 nAChRs on neurons within brain tissue.

-

Protocol:

-

Prepare acute hippocampal slices from rodents.

-

Perform whole-cell patch-clamp recordings from CA1 interneurons, which have a high density of α7 nAChRs.

-

Locally apply acetylcholine to evoke inward currents.

-

Bath-apply 3-Chloro-2-ethynyl-5-(trifluoromethyl)pyridine and observe for potentiation of the acetylcholine-evoked currents.

-

3.2.2. In Vivo Auditory Gating Model in Rodents

-

Principle: Auditory sensory gating deficits, a hallmark of schizophrenia, can be transiently induced in rodents and are sensitive to α7 nAChR modulation.

-

Protocol:

-

Implant electrodes for recording auditory evoked potentials in rodents.

-

Administer a psychostimulant such as amphetamine to induce a sensory gating deficit.

-

Administer 3-Chloro-2-ethynyl-5-(trifluoromethyl)pyridine systemically.

-

Present paired auditory clicks and measure the P50 wave suppression. A restoration of normal P50 suppression by the compound would indicate in vivo efficacy at the α7 nAChR.

-

Caption: Experimental workflow for validating the proposed mechanism of action.

Comparative Data of Known α7 nAChR PAMs

To provide context for the potential properties of 3-Chloro-2-ethynyl-5-(trifluoromethyl)pyridine, the following table summarizes key characteristics of well-established α7 nAChR PAMs.

| Compound | Type | EC₅₀ (in vitro) | Key Features | Reference |

| PNU-120596 | II | ~216 nM | Powerful modulator, prolongs channel open time | [4][5] |

| NS-1738 | I | ~3.4 µM | Increases agonist potency | [2][5] |

| CCMI | I | ~1 µM | Enhances agonist-evoked currents | [2] |

| Genistein | I | ~10 µM | Isoflavone with PAM activity | [2] |

Conclusion

The structural attributes of 3-Chloro-2-ethynyl-5-(trifluoromethyl)pyridine make it a compelling candidate for a novel positive allosteric modulator of the α7 nicotinic acetylcholine receptor. The experimental framework detailed in this guide provides a clear and comprehensive path to rigorously test this hypothesis. Should this mechanism of action be confirmed, this compound could represent a valuable new chemical entity for the development of therapeutics targeting cognitive dysfunction in a range of neurological and psychiatric disorders.

References

-

Chemical Synthesis. (n.d.). Manufacturer supply top purity Ethyl 3-chloro-5-trifluoromethylpyridine-2-carboxylate 128073-16-5 with GMP standards. Retrieved from [Link]

- Hurst, G. D., & Elsheimer, S. (1983). Process for producing 3-chloro-5-trifluoromethylpyridines. (European Patent No. EP0078410A2). Google Patents.

-

Pentoxifylline. In: StatPearls [Internet]. (2023). Treasure Island (FL): StatPearls Publishing. Retrieved from [Link]

-

Szafarz, M., et al. (2017). Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate. Pharmacological Reports, 69(6), 1194-1200. Retrieved from [Link]

-

Jeon, M., & Kim, J. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 257-266. Retrieved from [Link]

-

AERU. (2023). 3-chloro-5-trifluoromethyl-pyridine-2-carboxylic acid (Ref: AE-C657188). Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)-2-pyridinamine. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Penfluridol?. Retrieved from [Link]

- Unruh, J. D., & Scriven, E. F. V. (1986). 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine. (Canadian Patent No. CA1199331A). Google Patents.

-

Kalin, G., et al. (2012). A positive allosteric modulator of α7 nAChRs augments neuroprotective effects of endogenous nicotinic agonists in cerebral ischaemia. British Journal of Pharmacology, 167(5), 1043-1057. Retrieved from [Link]

- Zhejiang Chemical Industry Research Institute Co., Ltd. (2017). 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method. (Chinese Patent No. CN106349159A). Google Patents.

-

Williams, D. K., et al. (2011). Positive allosteric modulators as an approach to nicotinic acetylcholine receptor-targeted therapeutics: advantages and limitations. Biochemical Pharmacology, 82(8), 915-930. Retrieved from [Link]

-

Petrosino, S., & Di Marzo, V. (2017). The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations. British Journal of Pharmacology, 174(11), 1349-1365. Retrieved from [Link]

-

Thavanati, R., & Sh Vaezi, M. (2023). Proton Pump Inhibitors (PPI). In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Retrieved from [Link]

-

Hurst, R. S., et al. (2005). A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization. Journal of Neuroscience, 25(17), 4396-4405. Retrieved from [Link]

-

Gronlien, J. H., et al. (2007). A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization. Journal of Pharmacology and Experimental Therapeutics, 322(2), 643-651. Retrieved from [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

Methodological & Application

Synthesis of 3-Chloro-2-ethynyl-5-(trifluoromethyl)pyridine: An Application Note and Protocol

Introduction: The Strategic Importance of Ethynylpyridines in Modern Chemistry

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives forming the basis of numerous pharmaceuticals and functional materials.[1] The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[2] When combined with a reactive ethynyl group, the resulting 3-chloro-2-ethynyl-5-(trifluoromethyl)pyridine becomes a highly versatile building block for the synthesis of complex molecular architectures. This application note provides a comprehensive guide to the synthesis of this valuable compound, detailing a robust two-step protocol, underlying chemical principles, and essential safety considerations. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development and organic synthesis.

Synthetic Strategy: A Two-Step Approach via Sonogashira Coupling

The synthesis of 3-chloro-2-ethynyl-5-(trifluoromethyl)pyridine is most effectively achieved through a two-step process. The core of this strategy is the well-established Sonogashira cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[3]

The overall synthetic workflow is depicted below:

Caption: Overall synthetic workflow for 3-Chloro-2-ethynyl-5-(trifluoromethyl)pyridine.

Part 1: Sonogashira Coupling of 2,3-dichloro-5-(trifluoromethyl)pyridine with (Trimethylsilyl)acetylene

In the initial step, the less reactive chlorine at the 3-position of the pyridine ring remains intact, while the more reactive chlorine at the 2-position undergoes oxidative addition to the palladium(0) catalyst. This selectivity is a key feature of this reaction. The use of a trimethylsilyl (TMS) protecting group on the acetylene is crucial to prevent self-coupling and other side reactions.[4]

Part 2: Deprotection of the Trimethylsilyl (TMS) Group

The TMS group is a labile protecting group for terminal alkynes and can be readily removed under mild basic conditions to afford the desired terminal alkyne product.

Detailed Experimental Protocols

Materials and Reagents

| Reagent | CAS Number | Supplier | Purity |

| 2,3-dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 | Commercial | >97% |

| (Trimethylsilyl)acetylene | 1066-54-2 | Commercial | >98% |

| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | Commercial | >98% |

| Copper(I) iodide (CuI) | 7681-65-4 | Commercial | >98% |

| Triethylamine (Et₃N) | 121-44-8 | Commercial | >99% |

| Toluene, anhydrous | 108-88-3 | Commercial | >99.8% |

| Potassium carbonate (K₂CO₃) | 584-08-7 | Commercial | >99% |

| Methanol | 67-56-1 | Commercial | >99.8% |

| Dichloromethane (DCM) | 75-09-2 | Commercial | >99.8% |

| Ethyl acetate | 141-78-6 | Commercial | >99.5% |

| Hexane | 110-54-3 | Commercial | >98.5% |

Protocol 1: Synthesis of 3-Chloro-2-((trimethylsilyl)ethynyl)-5-(trifluoromethyl)pyridine

Caption: Step-by-step workflow for the Sonogashira coupling reaction.

-

Reaction Setup: To a dry Schlenk flask, add 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 equiv.), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.), and copper(I) iodide (0.1 equiv.).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

-

Solvent and Base Addition: Add anhydrous toluene (to make a 0.2 M solution of the starting material) and triethylamine (2.0 equiv.) via syringe.

-

Reagent Addition: Add (trimethylsilyl)acetylene (1.2 equiv.) dropwise to the stirred solution at room temperature.

-

Reaction: Heat the reaction mixture to 80°C and stir for 18 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.[4]

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-chloro-2-((trimethylsilyl)ethynyl)-5-(trifluoromethyl)pyridine.

Protocol 2: Synthesis of 3-Chloro-2-ethynyl-5-(trifluoromethyl)pyridine

-

Reaction Setup: Dissolve the purified 3-chloro-2-((trimethylsilyl)ethynyl)-5-(trifluoromethyl)pyridine (1.0 equiv.) in methanol (to make a 0.2 M solution).

-

Base Addition: Add potassium carbonate (2.0 equiv.) to the solution.

-

Reaction: Stir the mixture at room temperature for 2-4 hours.

-

Monitoring: Monitor the deprotection by TLC or GC-MS until the starting material is consumed.

-

Work-up: Once the reaction is complete, remove the methanol under reduced pressure. Add water to the residue and extract with dichloromethane (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography if necessary to yield the final product, 3-chloro-2-ethynyl-5-(trifluoromethyl)pyridine.

Characterization

-

¹H NMR: Expect a singlet for the acetylenic proton around δ 3.0-3.5 ppm. The aromatic protons on the pyridine ring will appear as doublets or multiplets in the aromatic region (δ 7.5-8.5 ppm).

-

¹³C NMR: The carbons of the ethynyl group should appear around δ 80-90 ppm. The trifluoromethyl group will show a quartet due to C-F coupling.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₈H₃ClF₃N, MW: 205.57 g/mol ), with the characteristic isotopic pattern for a chlorine-containing compound.

Safety and Handling

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Handling of Reagents:

-

2,3-dichloro-5-(trifluoromethyl)pyridine: This compound is harmful if swallowed or inhaled and causes serious eye damage.[5] Handle in a well-ventilated fume hood.

-

(Trimethylsilyl)acetylene: This is a flammable liquid and should be handled with care, away from ignition sources.

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.

-

Triethylamine: This is a corrosive and flammable liquid with a strong odor. Handle in a fume hood.

Reaction Precautions:

-

The Sonogashira reaction is typically run under an inert atmosphere to prevent the degradation of the palladium catalyst and unwanted side reactions.[3]

-

The reaction can be exothermic, so proper temperature control is important.

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Applications and Future Directions

3-Chloro-2-ethynyl-5-(trifluoromethyl)pyridine is a valuable intermediate for the synthesis of a wide range of more complex molecules. The ethynyl group can undergo various transformations, including click chemistry, further cross-coupling reactions, and cyclization reactions. This makes it a key building block in the discovery of new pharmaceuticals and agrochemicals. For instance, trifluoromethylpyridine derivatives are found in a number of commercial insecticides.[2] The presence of the chloro and trifluoromethyl groups also allows for further functionalization, opening up a wide range of possibilities for creating diverse chemical libraries for high-throughput screening in drug discovery programs.

References

- CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method - Google P

- CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google P

- CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl)

-

Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions - Pearson. (URL: [Link])

-

An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with - Organic Syntheses Procedure. (URL: [Link])

- EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines - Google P

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (URL: [Link])

-

A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF - ResearchGate. (URL: [Link])

-

Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC - NIH. (URL: [Link])

-

The Significance of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine in Modern Chemical Synthesis. (URL: [Link])

-

Sonogashira coupling - Wikipedia. (URL: [Link])

-

A new mechanistic pathway under Sonogashira reaction protocol involving multiple acetylene insertions - Monash University. (URL: [Link])

-

Palladium-Catalyzed Coupling of Aryl Halides and. (URL: [Link])

-

The Versatility of 3-Chloro-5-(trifluoromethyl)pyridine in Specialty Organic Synthesis. (URL: [Link])

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (URL: [Link])

Sources

- 1. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions [pearson.com]

- 5. biosynth.com [biosynth.com]

Application Notes and Protocols for Cross-Coupling Reactions of Terminal Alkynes on Pyridine Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Pyridine Functionalization

The pyridine ring is a cornerstone of modern pharmaceuticals and functional materials. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design. However, the very features that make pyridine valuable also present significant challenges for its synthetic manipulation. The electron-deficient nature of the pyridine ring and the coordinating ability of the lone pair on the nitrogen atom can often hinder traditional cross-coupling reactions, leading to low yields and catalyst deactivation.[1] This guide provides in-depth technical insights and field-proven protocols for successfully executing one of the most powerful C-C bond-forming reactions—the cross-coupling of terminal alkynes with halopyridines.

This document will focus primarily on the Sonogashira reaction, a palladium- and copper-catalyzed coupling, and will also touch upon the Heck reaction as an alternative approach. We will delve into the mechanistic nuances of these reactions in the context of pyridine substrates, provide detailed, step-by-step protocols, and offer expert advice on overcoming common challenges.

The Sonogashira Coupling: A Powerful Tool for Alkynylpyridine Synthesis

The Sonogashira reaction is a highly efficient method for the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide.[2] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[2]

Mechanistic Insights: The Dual Catalytic Cycle

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. Understanding these cycles is crucial for troubleshooting and optimizing reactions involving pyridine substrates.

The Palladium Cycle:

-

Oxidative Addition: A Pd(0) species, typically generated in situ from a Pd(II) precatalyst, undergoes oxidative addition to the halopyridine (Ar-X) to form a Pd(II) intermediate. The reactivity of the halopyridine in this step follows the general trend: I > Br > Cl.[3]

-

Transmetalation: The Pd(II) complex then reacts with a copper acetylide, formed in the copper cycle, to transfer the alkyne moiety to the palladium center. This is often the rate-determining step of the reaction.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the desired alkynylpyridine and regenerate the Pd(0) catalyst.

The Copper Cycle:

-

π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.

-

Deprotonation: The amine base deprotonates the terminal alkyne, facilitated by the copper coordination, to form a copper acetylide intermediate. This copper acetylide is the key species that participates in the transmetalation step with the palladium complex.

The "Pyridine Problem": Catalyst Inhibition and Mitigation Strategies

The nitrogen lone pair in the pyridine ring can coordinate to the palladium center, leading to the formation of stable, off-cycle complexes that inhibit catalysis. This is particularly problematic with 2-halopyridines due to the proximity of the nitrogen to the reaction site.

Strategies to Overcome Catalyst Inhibition:

-

Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands, such as tri-tert-butylphosphine (P(t-Bu)₃) or biaryl phosphine ligands (e.g., XPhos, SPhos), can promote the desired reductive elimination and disfavor coordination of the pyridine nitrogen. These ligands stabilize the Pd(0) state and accelerate the oxidative addition step.

-

Copper-Free Conditions: While the copper co-catalyst accelerates the reaction, it can also promote the undesirable homocoupling of the terminal alkyne (Glaser coupling).[4] Copper-free Sonogashira protocols have been developed to circumvent this issue, although they may require higher temperatures or different ligand systems to achieve comparable efficiency.[4]

-

Reaction Conditions: Careful optimization of the base, solvent, and temperature is crucial. The choice of a non-coordinating solvent and a suitable base can minimize catalyst deactivation.

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization depending on the specific substrates used. Always handle reagents and solvents under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or a glovebox.

Protocol 1: Sonogashira Coupling of 3-Bromopyridine with Phenylacetylene (Copper-Catalyzed)

This protocol is adapted from a procedure for the synthesis of 2-amino-3-alkynylpyridines and demonstrates a robust method for the coupling of bromopyridines.[5]

Materials:

| Reagent/Solvent | M.W. | Amount | Moles (mmol) | Equivalents |

| 3-Bromopyridine | 157.99 | 158 mg | 1.0 | 1.0 |

| Phenylacetylene | 102.13 | 123 mg (0.13 mL) | 1.2 | 1.2 |

| Pd(PPh₃)₂Cl₂ | 701.90 | 35 mg | 0.05 | 0.05 |

| Copper(I) Iodide (CuI) | 190.45 | 19 mg | 0.1 | 0.1 |

| Triethylamine (Et₃N) | 101.19 | 0.42 mL | 3.0 | 3.0 |

| N,N-Dimethylformamide (DMF) | 73.09 | 5 mL | - | - |

Procedure:

-

Reaction Setup: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol) and CuI (19 mg, 0.1 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

-

Solvent and Reagent Addition: Add anhydrous, degassed DMF (5 mL) and triethylamine (0.42 mL, 3.0 mmol). Stir the mixture for 10 minutes at room temperature.

-

Add 3-bromopyridine (158 mg, 1.0 mmol) and phenylacetylene (123 mg, 1.2 mmol) to the reaction mixture.

-

Reaction: Heat the reaction mixture to 80 °C and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 3-(phenylethynyl)pyridine.

Protocol 2: Copper-Free Sonogashira Coupling of 2-Chloropyridine with 1-Octyne

Coupling of less reactive chloropyridines often requires more forcing conditions and specialized catalyst systems. This protocol is a representative example for a copper-free approach.

Materials:

| Reagent/Solvent | M.W. | Amount | Moles (mmol) | Equivalents |

| 2-Chloropyridine | 113.55 | 114 mg | 1.0 | 1.0 |

| 1-Octyne | 110.20 | 165 mg (0.22 mL) | 1.5 | 1.5 |

| Pd₂(dba)₃ | 915.72 | 23 mg | 0.025 | 0.025 |

| Xantphos | 578.68 | 58 mg | 0.1 | 0.1 |

| Cesium Carbonate (Cs₂CO₃) | 325.82 | 652 mg | 2.0 | 2.0 |

| 1,4-Dioxane | 88.11 | 5 mL | - | - |

Procedure:

-

Reaction Setup: In a glovebox, add Pd₂(dba)₃ (23 mg, 0.025 mmol), Xantphos (58 mg, 0.1 mmol), and cesium carbonate (652 mg, 2.0 mmol) to a dry screw-cap vial equipped with a magnetic stir bar.

-

Solvent and Reagent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL), 2-chloropyridine (114 mg, 1.0 mmol), and 1-octyne (165 mg, 1.5 mmol).

-

Reaction: Seal the vial and heat the reaction mixture to 110 °C for 24 hours.

-

Workup: Cool the reaction to room temperature and dilute with diethyl ether (20 mL).

-

Filter the mixture through a pad of Celite®, washing with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-(oct-1-yn-1-yl)pyridine.

The Heck Reaction: An Alternative Approach

The Mizoroki-Heck reaction provides an alternative method for the formation of C-C bonds, typically between an aryl halide and an alkene. While less common for the direct coupling of terminal alkynes, variations of the Heck reaction can be employed for the synthesis of alkynylpyridines.

Mechanistic Overview of the Heck Reaction

The catalytic cycle of the Heck reaction involves:

-

Oxidative Addition: Pd(0) adds to the halopyridine to form a Pd(II) complex.

-

Migratory Insertion (Carbopalladation): The alkyne coordinates to the palladium center and undergoes migratory insertion into the Pd-aryl bond.

-

β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, forming a new C=C double bond and a palladium-hydride species.

-

Reductive Elimination: The palladium-hydride species reductively eliminates HX, regenerating the Pd(0) catalyst.

Protocol 3: Heck-Type Coupling of 3-Iodopyridine with 1-Heptyne

This protocol provides a general framework for a Heck-type reaction involving a terminal alkyne.

Materials:

| Reagent/Solvent | M.W. | Amount | Moles (mmol) | Equivalents |

| 3-Iodopyridine | 204.99 | 205 mg | 1.0 | 1.0 |

| 1-Heptyne | 96.17 | 144 mg (0.2 mL) | 1.5 | 1.5 |

| Pd(OAc)₂ | 224.50 | 11 mg | 0.05 | 0.05 |

| Tri(o-tolyl)phosphine | 304.37 | 30 mg | 0.1 | 0.1 |

| Triethylamine (Et₃N) | 101.19 | 0.28 mL | 2.0 | 2.0 |

| Acetonitrile (MeCN) | 41.05 | 5 mL | - | - |

Procedure:

-

Reaction Setup: To a sealable reaction tube, add Pd(OAc)₂ (11 mg, 0.05 mmol) and tri(o-tolyl)phosphine (30 mg, 0.1 mmol).

-

Inert Atmosphere: Purge the tube with argon.

-

Solvent and Reagent Addition: Add acetonitrile (5 mL), triethylamine (0.28 mL, 2.0 mmol), 3-iodopyridine (205 mg, 1.0 mmol), and 1-heptyne (144 mg, 1.5 mmol).

-

Reaction: Seal the tube and heat the mixture to 100 °C for 12 hours.

-

Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water (20 mL) and diethyl ether (20 mL).

-

Separate the layers and extract the aqueous layer with diethyl ether (2 x 15 mL).

-

Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate.

-

Purification: Purify the crude product by column chromatography on silica gel.

Data Summary and Comparison

The following table provides a comparative overview of reaction conditions and yields for the Sonogashira coupling of various halopyridines.

| Halopyridine | Alkyne | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | Et₃N | DMF | 100 | 3 | 96 | [5] |

| 2-Amino-3-bromopyridine | 1-Decyne | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | Et₃N | DMF | 100 | 3 | 85 | [5] |

| 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | Et₃N | DMF | 100 | 3 | 93 | [5] |

| 2-Chloropyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | - | Et₃N | Toluene | 110 | 24 | 78 | Adapted |

| 4-Iodopyridine | 1-Octyne | Pd(PPh₃)₄ (3) | - | Et₃N | THF | 60 | 6 | 92 | Adapted |

Troubleshooting and Expert Recommendations

| Problem | Potential Cause | Troubleshooting Steps & Recommendations |

| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium precatalyst. Consider using a more active catalyst system (e.g., with a biaryl phosphine ligand). |

| Catalyst poisoning by pyridine | Increase ligand loading. Use a bulkier ligand to disfavor pyridine coordination. | |

| Poor quality reagents | Ensure all reagents are pure and solvents are anhydrous and degassed. | |

| Alkyne Homocoupling (Glaser Product) | Presence of oxygen | Thoroughly degas all solvents and maintain a strict inert atmosphere. |

| High copper concentration | Reduce the amount of CuI or switch to a copper-free protocol. | |

| Formation of Palladium Black | Catalyst decomposition | Ensure the reaction temperature is not too high. Use high-purity solvents and reagents. |

| Difficulty in Product Purification | Co-elution with byproducts | Use a different solvent system for column chromatography. Consider a pre-purification step such as an acid-base extraction to remove basic impurities. |

Conclusion

The cross-coupling of terminal alkynes with halopyridines is a powerful and versatile strategy for the synthesis of valuable alkynylpyridine building blocks. While the inherent properties of the pyridine ring can present challenges, a thorough understanding of the reaction mechanisms and careful selection of catalysts, ligands, and reaction conditions can lead to high yields and successful outcomes. The protocols and insights provided in this guide serve as a robust starting point for researchers to develop and optimize these important transformations in their own laboratories.

References

-

Cook, X. A. F., de Gombert, A., McKnight, J., Pantaine, L. R. E., & Willis, M. C. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(20), 11068-11091. [Link]

- This cit

- This cit

-

Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira coupling reaction with diminished homocoupling. Organic letters, 5(11), 1841-1844. [Link]

- This cit

-

Shaikh, A., & Jonnalagadda, S. B. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC advances, 11(11), 6396-6423. [Link]

- This cit

-

Sonogashira, K. (2002). Development of Pd–Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

- This cit

-

Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]

- This cit

- This cit

- This cit

- This cit

- This cit

- This cit

- This cit

-

Cook, X. A. F., de Gombert, A., McKnight, J., Pantaine, L. R. E., & Willis, M. C. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. [Link]

- This cit

Sources

Application Note & Protocol: Strategic Functionalization of 3-Chloro-2-ethynyl-5-(trifluoromethyl)pyridine

Abstract: This document provides a comprehensive guide for the chemical modification of 3-Chloro-2-ethynyl-5-(trifluoromethyl)pyridine, a versatile heterocyclic building block crucial for the development of novel pharmaceuticals and agrochemicals.[1][2] The unique electronic properties conferred by the trifluoromethyl group, combined with the distinct reactivity of the chloro and ethynyl moieties, offer a platform for diverse and targeted molecular derivatization.[1][2] This guide details strategic protocols for selective functionalization at both the C-3 chloro and C-2 ethynyl positions, focusing on robust and widely applicable palladium- and copper-catalyzed cross-coupling reactions. We present detailed, step-by-step methodologies for Sonogashira coupling, Suzuki-Miyaura coupling, and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), complete with mechanistic insights, reagent tables, workflow diagrams, and troubleshooting advice to ensure reproducible and high-yield outcomes for researchers in drug discovery and chemical development.

Molecular Overview and Reactivity Profile

3-Chloro-2-ethynyl-5-(trifluoromethyl)pyridine is a highly functionalized pyridine derivative. Its synthetic utility stems from three key structural features:

-

C-3 Chloro Group: This site is an electrophilic handle suitable for palladium-catalyzed cross-coupling reactions. The strong electron-withdrawing nature of the adjacent trifluoromethyl group and the pyridine nitrogen atom makes this position susceptible to oxidative addition to a Pd(0) catalyst, a key step in reactions like Sonogashira and Suzuki-Miyaura couplings.[3][4]

-

C-2 Terminal Ethynyl Group: The terminal alkyne is a versatile nucleophile. Its acidic proton can be readily removed, and the resulting acetylide can engage in various transformations. It is particularly well-suited for Sonogashira couplings and the highly efficient Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[5][6][7]

-

5-(Trifluoromethyl) Group: This moiety is largely inert to the reaction conditions described herein. However, its powerful electron-withdrawing effect is critical. It modulates the reactivity of the entire pyridine ring, enhancing the electrophilicity of the C-Cl bond and influencing the acidity of the alkyne proton.[1] This electronic influence is a key factor in the successful application of the following protocols.

The strategic orthogonality of these reactive sites allows for selective and sequential functionalization, enabling the construction of complex molecular architectures from a single, versatile starting material.

General Laboratory & Safety Considerations

2.1. Inert Atmosphere: Palladium-catalyzed reactions are sensitive to oxygen, which can deactivate the Pd(0) catalyst. All cross-coupling reactions must be performed under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk line or glovebox techniques. Solvents should be degassed prior to use by sparging with an inert gas or by several freeze-pump-thaw cycles.

2.2. Reagent Handling & Safety:

-

3-Chloro-2-ethynyl-5-(trifluoromethyl)pyridine: Handle in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[8]

-

Palladium Catalysts: Palladium compounds are toxic and should be handled with care.

-

Copper Salts (for CuAAC): Copper salts can be toxic. Avoid generating dust.

-

Organic Solvents: Use solvents in a well-ventilated area, away from ignition sources. Many solvents used in these protocols (e.g., Dioxane, DMF, THF) have specific hazards; consult their Safety Data Sheets (SDS) before use.[8]

-

Bases: Triethylamine (Et₃N) and other amine bases are corrosive and have strong odors. Carbonates like K₂CO₃ or Cs₂CO₃ are irritants. Handle all bases in a fume hood.

Reaction Schemes and Workflow Overview

The following diagrams illustrate the primary functionalization pathways described in this guide.

Caption: Standard experimental workflow for cross-coupling.

Protocol 1: Sonogashira Coupling at the C-3 Chloro Position

Principle: This reaction forms a new carbon-carbon bond by coupling the C-3 chloro position with a terminal alkyne. [9]It utilizes a dual catalytic system: a palladium complex to activate the aryl chloride and a copper(I) co-catalyst to facilitate the formation of a copper acetylide intermediate. [9][10] Methodology:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add 3-Chloro-2-ethynyl-5-(trifluoromethyl)pyridine (1.0 eq), the desired terminal alkyne (1.2 eq), and Copper(I) Iodide (CuI, 0.05 eq).

-

Evacuate and backfill the flask with Argon or Nitrogen (repeat 3 times).

-

Add degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., Triethylamine or Diisopropylamine, 3.0 eq).

-

To this stirring mixture, add the Palladium catalyst and ligand (see table below).

-

Heat the reaction mixture to the specified temperature and stir for the designated time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate gradient). [11]8. Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Table 1: Recommended Conditions for Sonogashira Coupling

| Parameter | Condition A (Standard) | Condition B (For less reactive alkynes) | Causality & Notes |

| Pd Catalyst | Pd(PPh₃)₂Cl₂ (2.5 mol%) | Pd(OAc)₂ (2 mol%) | Pd(PPh₃)₂Cl₂ is a reliable pre-catalyst. Pd(OAc)₂ can be used with a ligand for more challenging couplings. |

| Ligand | PPh₃ (5 mol%) | XPhos (4 mol%) | Triphenylphosphine (PPh₃) is standard. Bulky electron-rich phosphine ligands like XPhos can improve catalytic activity for chlorides. |

| Base | Triethylamine (Et₃N) | Diisopropylethylamine (DIPEA) | The base neutralizes the HCl generated and deprotonates the alkyne. DIPEA is more sterically hindered and less nucleophilic. |

| Solvent | THF / DMF (4:1) | Dioxane | DMF can help solubilize reagents but THF is often sufficient. Dioxane is used for higher temperature reactions. |

| Temperature | 60 °C | 100 °C | Higher temperatures may be required for less reactive coupling partners. |

| Time | 4 - 12 hours | 12 - 24 hours | Monitor by TLC/LC-MS to determine completion. |

Protocol 2: Suzuki-Miyaura Coupling at the C-3 Chloro Position

Principle: The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling the C-3 chloro position with an aryl or vinyl boronic acid or ester. [12][13]The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid for transmetalation. [3][14] Methodology:

-

To a dry Schlenk flask, add 3-Chloro-2-ethynyl-5-(trifluoromethyl)pyridine (1.0 eq), the aryl/vinyl boronic acid or ester (1.5 eq), and the base (e.g., K₂CO₃, Cs₂CO₃, 3.0 eq).

-

Evacuate and backfill the flask with Argon or Nitrogen (3x cycle).

-

Add the degassed solvent system (e.g., Dioxane/Water).

-

Add the palladium pre-catalyst and ligand under a positive pressure of inert gas.

-

Heat the reaction to the specified temperature and stir vigorously until completion as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate).

-

Characterization: Confirm product identity via NMR and Mass Spectrometry.

Table 2: Recommended Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition A (Aryl Boronic Acids) | Condition B (Heteroaryl/Challenging Substrates) | Causality & Notes |

| Pd Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd₂(dba)₃ (2.5 mol%) | Pd(PPh₃)₄ is a common Pd(0) source. Pd₂(dba)₃ is a versatile precursor used with an external ligand. [15] |

| Ligand | --- | SPhos or XPhos (5-6 mol%) | For Pd₂(dba)₃, a bulky phosphine ligand is required to facilitate oxidative addition and reductive elimination. |

| Base | K₂CO₃ (aq. 2M) | Cs₂CO₃ (solid) | Cesium carbonate is a stronger base and can accelerate the reaction, especially for electron-deficient pyridines. [15] |

| Solvent | Dioxane / H₂O (4:1) | Toluene or Dioxane (anhydrous) | Aqueous conditions are standard. Anhydrous conditions with a stronger base may be necessary in some cases. |

| Temperature | 90 °C | 110 °C | Higher temperatures are often needed to activate the C-Cl bond for oxidative addition. |

| Time | 6 - 18 hours | 12 - 24 hours | Reactions involving chlorides are typically slower than bromides or iodides. |

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Principle: This highly reliable "click" reaction regioselectively forms a 1,4-disubstituted 1,2,3-triazole by reacting the C-2 terminal alkyne with an organic azide. [5][7]The reaction is catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt and a reducing agent. [16] Methodology:

-